Farinomalein
Overview
Description
Farinomalein is a natural maleimide with the formula C10H13NO4 . It was first isolated from the entomopathogenic fungus Isaria farinosa (Paecilomyces farinosus) - source H599 (Japan) . This compound has shown potent and selective inhibition (0.15-5 μg/disk) against eight isolates of plant pathogenic Phytophthora sojae .
Synthesis Analysis
A simple two-stage synthesis from the γ-hydroxybutenolide compound, 5-hydroxy-4-methyl-2-5 (H)-furanone, has been reported . Firstly, the furanone is oxidized to 3-isopropylfuran-2,5-dione by Dess–Martin periodinane, followed by acetic acid reflux with beta-alanine . An improved synthesis of this compound has been described starting from readily available ethyl 3-methyl-2-oxobutyrate and triethyl phosphonoacetate, employing a Horner-Wadsworth-Emmons condensation as the key step .Molecular Structure Analysis
The molecular formula of this compound is C10H13NO4 . The average mass is 211.214 Da and the monoisotopic mass is 211.084457 Da .Chemical Reactions Analysis
The synthesis of this compound involves a reaction of isovaleraldehyde and glyoxylic acid to give a γ-hydroxybutenolide . This is followed by oxidation to the corresponding anhydride and treatment with β-alanine . An alternative synthetic approach to this compound has been developed in four steps with high yield and without using any hazardous chemical .Physical and Chemical Properties Analysis
This compound is a white powder with a melting point of 75 to 77 °C . It is soluble in CH2Cl2, acetone, toluene, and CH3OH .Scientific Research Applications
Antifungal and Antimicrobial Properties
Farinomalein, a compound isolated from the entomopathogenic fungus Paecilomyces farinosus, has shown potent activity against plant pathogenic Phytophthora sojae, demonstrating its potential as an antifungal agent (Putri et al., 2009). Additionally, derivatives of this compound isolated from an endophytic fungus in the mangrove plant Avicennia marina have expanded the understanding of its structural diversity and potential antimicrobial applications (Amrani et al., 2012).
Synthetic Approaches for Enhanced Application
Advancements in the synthesis of this compound have been made to improve its accessibility for research and potential applications. A practical and convenient synthesis method for this compound and its analogs was developed, starting from readily available materials (Aiwale et al., 2013). This synthesis process is crucial for facilitating further research and potential industrial applications.
Biocontrol Potential
This compound has been linked to entomopathogenic fungi like Isaria farinosa, formerly known as Paecilomyces farinosus. Studies on these fungi, known for their biocontrol potential against pest insects, suggest that this compound could play a role in their biocontrol mechanisms (Zimmermann, 2008).
Anti-Inflammatory Activities
Recent research has identified new maleimide derivatives, including this compound derivatives, from a mangrove endophytic fungus. These compounds exhibited significant inhibitory activities against nitric oxide production in cells, indicating potential anti-inflammatory activities (Chen et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
3-(2,5-dioxo-3-propan-2-ylpyrrol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-6(2)7-5-8(12)11(10(7)15)4-3-9(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAZSQUZHSRNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C1=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658055 | |
Record name | 3-[2,5-Dioxo-3-(propan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50658055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175521-35-3 | |
Record name | 2,5-Dihydro-3-(1-methylethyl)-2,5-dioxo-1H-pyrrole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1175521-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Farinomalein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175521353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[2,5-Dioxo-3-(propan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50658055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FARINOMALEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X32ZX6P3ZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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